N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, a dinitrophenoxy group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3-(2,4-dinitrophenoxy)benzaldehyde with 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dinitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The dinitrophenoxy group may also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene]-2-hydroxybenzohydrazide
- N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene]-2-(3-methylphenoxy)acetohydrazide
- N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene]-2,2-diphenylcyclopropanecarbohydrazide
Uniqueness
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide is unique due to its combination of a pyrazole ring and a dinitrophenoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C29H22N6O6 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-5,5-diphenyl-1,4-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C29H22N6O6/c36-28(25-18-29(33-31-25,21-9-3-1-4-10-21)22-11-5-2-6-12-22)32-30-19-20-8-7-13-24(16-20)41-27-15-14-23(34(37)38)17-26(27)35(39)40/h1-17,19,33H,18H2,(H,32,36)/b30-19+ |
InChI Key |
KYXZGGBGIJATMV-NDZAJKAJSA-N |
Isomeric SMILES |
C1C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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